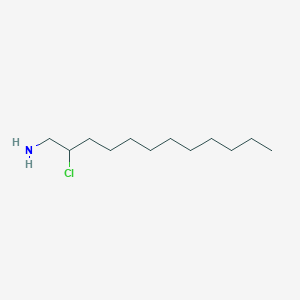
2-Chlorododecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorododecan-1-amine is an organic compound that belongs to the class of primary amines It is characterized by a long aliphatic chain with a chlorine atom attached to the second carbon and an amine group at the terminal carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chlorododecan-1-amine can be synthesized through several methods. One common approach involves the aminochlorination of alkenes. This method uses an iron-catalyzed reaction where a stable hydroxylamine derivative and sodium chloride act as the nitrogen and chlorine sources, respectively. The reaction proceeds at room temperature under air and tolerates a wide range of aliphatic and conjugated alkenes .
Industrial Production Methods
In industrial settings, the production of this compound may involve the direct chlorination of amino alcohols or the ring-opening of NH-aziridines. These methods are chosen for their efficiency and scalability, allowing for the production of large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorododecan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Acylation: The amine group can react with acid chlorides to form amides
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Acylation: Acid chlorides in the presence of a base like pyridine
Major Products
Substitution: Formation of alcohols or other substituted amines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Acylation: Formation of amides
Applications De Recherche Scientifique
2-Chlorododecan-1-amine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Materials Science: Used in the preparation of functionalized polymers and surfactants
Mécanisme D'action
The mechanism of action of 2-Chlorododecan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorodecan-1-amine: Similar structure but with a shorter aliphatic chain.
2-Chlorotetradecan-1-amine: Similar structure but with a longer aliphatic chain.
2-Bromododecan-1-amine: Similar structure but with a bromine atom instead of chlorine
Uniqueness
2-Chlorododecan-1-amine is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
59590-10-2 |
|---|---|
Formule moléculaire |
C12H26ClN |
Poids moléculaire |
219.79 g/mol |
Nom IUPAC |
2-chlorododecan-1-amine |
InChI |
InChI=1S/C12H26ClN/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12H,2-11,14H2,1H3 |
Clé InChI |
UVYDHTYURAGSEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


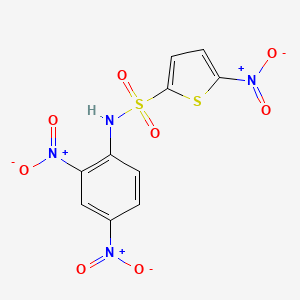
![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane](/img/structure/B14600891.png)
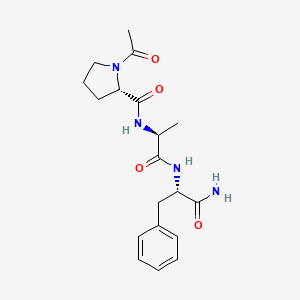

![4-[(4-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600906.png)
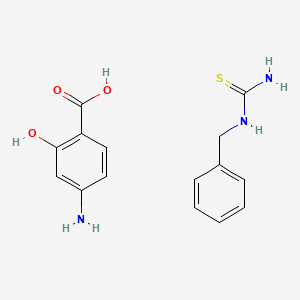
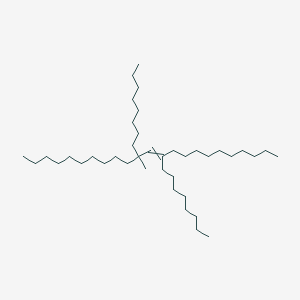
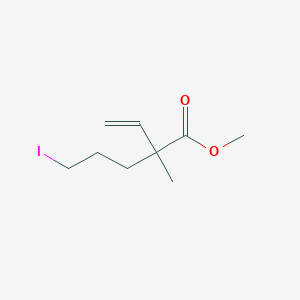
![2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one](/img/structure/B14600948.png)

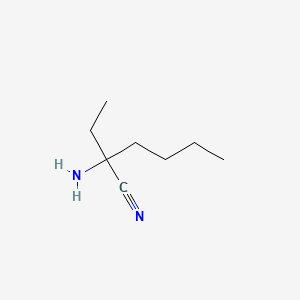
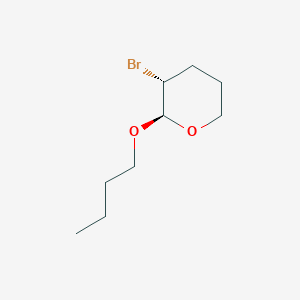
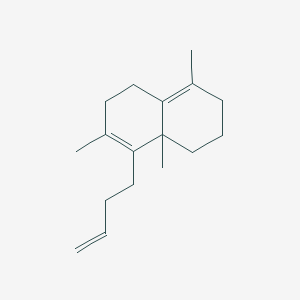
![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)
